11-(Adamantan-1-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol
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Overview
Description
11-(Adamantan-1-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol is a useful research compound. Its molecular formula is C20H20N2O2S and its molecular weight is 352.45. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Chemistry and Synthesis
Adamantane derivatives serve as key precursors in the synthesis of various heterocyclic compounds. The versatility of adamantane-based frameworks allows for the construction of diverse N-, S-, O-containing heterocyclic systems, which include pyrrolines, pyrroles, pyridazinium salts, furans, thiophenes, and other heteroaromatic compounds. These synthesized heterocycles have potential applications in pharmaceuticals, materials science, and as ligands in catalysis (Baimuratov et al., 2021).
Antimicrobial and Anti-Proliferative Activities
Adamantyl-thiosemicarbazides and related derivatives exhibit notable antimicrobial and anti-proliferative activities against a range of bacteria, fungi (including Candida albicans), and human tumor cell lines. The structural moiety of adamantane plays a crucial role in enhancing the efficacy of these compounds, highlighting the importance of adamantane derivatives in developing new therapeutic agents (Al-Mutairi et al., 2019).
Fluorescent Chemosensors
Adamantane-containing macrocycles have been explored for their potential as fluorescent chemosensors for protons and metal ions. These chemosensors utilize an anthracene moiety for signaling and exhibit selective binding and sensing capabilities for various metal ions, demonstrating the utility of adamantane derivatives in analytical chemistry and environmental monitoring (Tamayo et al., 2005).
Mechanism of Action
Adamantane derivatives have been found to exhibit a wide range of biological activities, including antiviral, antimicrobial, and anti-inflammatory effects . For instance, amantadine, an adamantane derivative, is a well-known drug used against influenza virus .
The mechanism of action of adamantane derivatives often involves interaction with biological targets such as viral proteins or cellular receptors, leading to inhibition of the target’s function . The exact mode of action, however, can vary greatly depending on the specific derivative and its chemical modifications .
In terms of pharmacokinetics, adamantane derivatives are generally well absorbed and widely distributed in the body due to their lipophilic nature . They can cross biological barriers, including the blood-brain barrier, making them potential candidates for central nervous system drugs .
The action environment, including factors like pH, temperature, and presence of other molecules, can influence the stability, solubility, and ultimately the efficacy of adamantane derivatives .
Properties
IUPAC Name |
11-(1-adamantyl)-6-hydroxy-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c23-14-6-16(24)22-17-13-1-2-15(21-19(13)25-18(14)17)20-7-10-3-11(8-20)5-12(4-10)9-20/h1-2,6,10-12H,3-5,7-9H2,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUAHMMQTXUUOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC5=C(C=C4)C6=C(S5)C(=CC(=O)N6)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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